molecular formula C8H6BrF3O B8451553 4-Bromo-2-(2,2,2-trifluoroethyl)phenol

4-Bromo-2-(2,2,2-trifluoroethyl)phenol

Cat. No.: B8451553
M. Wt: 255.03 g/mol
InChI Key: LUHPIIDGVFHCFU-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethyl)phenol (C₈H₆BrF₃O) is a halogenated phenol derivative featuring a bromine atom at the para position and a trifluoroethyl group at the ortho position of the phenolic ring. The trifluoroethyl group (–CH₂CF₃) introduces significant steric bulk and electron-withdrawing effects, enhancing the compound's acidity compared to unsubstituted phenol.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6BrF3O/c9-6-1-2-7(13)5(3-6)4-8(10,11)12/h1-3,13H,4H2

InChI Key

LUHPIIDGVFHCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

2-Bromo-4-(trifluoromethyl)phenol (C₇H₄BrF₃O)

  • Structure : Bromine at position 2 and trifluoromethyl (–CF₃) at position 3.
  • Comparison : The trifluoromethyl group is a stronger electron-withdrawing group than trifluoroethyl, leading to higher acidity (lower pKa) compared to the target compound. The para-substituted bromine may reduce steric hindrance, enhancing reactivity in electrophilic substitutions .

(E)-4-Bromo-2-(1-(4-(trifluoromethyl)phenylimino)ethyl)phenol (C₁₅H₁₁BrF₃NO)

  • Structure: Incorporates a phenylimino group (–N=C–C₆H₄CF₃) instead of trifluoroethyl.
  • Comparison: The imino group enables hydrogen bonding and chelation, which are absent in the target compound.

4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol (C₁₅H₉BrF₃N₂O₃)

  • Structure: Contains a nitro (–NO₂) group at position 4 and an imino-linked trifluoromethylphenyl group.
  • Comparison : The nitro group amplifies electron withdrawal, making this compound more acidic than the target. However, the nitro group also increases susceptibility to reduction reactions, limiting its stability under reductive conditions .

4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol (C₁₅H₁₁BrF₃NO₂)

  • Structure: Methoxy (–OCH₃) at position 2 and imino-trifluoromethylphenyl at position 4.
  • Comparison: The methoxy group donates electrons, counteracting the acidity of the phenol. This contrasts with the target compound’s trifluoroethyl group, which enhances acidity. The compound’s solubility in polar solvents is likely higher due to the methoxy group .

Physical and Chemical Properties

Compound Name Molecular Formula Key Substituents Notable Properties
4-Bromo-2-(2,2,2-trifluoroethyl)phenol C₈H₆BrF₃O –Br (para), –CH₂CF₃ (ortho) High acidity (pKa ~7.1), moderate lipophilicity
2-Bromo-4-(trifluoromethyl)phenol C₇H₄BrF₃O –Br (ortho), –CF₃ (para) Higher acidity (pKa ~6.5), lower steric bulk
(E)-4-Bromo-2-(1-(4-(trifluoromethyl)phenylimino)ethyl)phenol C₁₅H₁₁BrF₃NO –N=C–C₆H₄CF₃ Chelating agent, thermal instability
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol C₁₅H₁₁BrF₃NO₂ –OCH₃, –N=C–C₆H₄CF₃ Enhanced solubility, lower acidity

Preparation Methods

Protection of Phenolic Hydroxyl Group

The phenolic -OH group is first protected as a methoxymethyl (MOM) ether to prevent undesired side reactions during subsequent steps. The protection is achieved using chloromethyl methyl ether (MOMCl) and a base such as diisopropylethylamine (DIPEA) in dichloromethane at 0°C.

Bromination at the Para Position

With the hydroxyl group protected, bromination is performed using bromine (Br₂) in acetic acid. The MOM group directs electrophilic attack to the para position relative to the original hydroxyl group, yielding 4-bromo-2-methoxymethylphenol. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize di-bromination.

Trifluoroethyl Group Introduction via Friedel-Crafts Alkylation

The trifluoroethyl group is introduced at the ortho position using a Friedel-Crafts alkylation. However, traditional Friedel-Crafts conditions (e.g., AlCl₃) are incompatible with electron-deficient aromatic rings. Instead, a modified approach employs a trifluoroethyl iodide (CF₃CH₂I) and a Lewis acid such as boron trifluoride (BF₃) in nitrobenzene at 80°C. This method achieves moderate yields (45–50%) of the alkylated product.

Deprotection of MOM Group

Final deprotection is accomplished using hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the phenolic hydroxyl group. The overall yield for this four-step sequence ranges from 20–25%, with purity >95% confirmed via HPLC.

Transition-metal-catalyzed cross-coupling reactions offer an alternative route, particularly for late-stage introduction of the trifluoroethyl group.

Suzuki-Miyaura Coupling

Starting with 4-bromo-2-iodophenol, a Suzuki coupling with a trifluoroethylboronic acid pinacol ester (CF₃CH₂Bpin) is attempted. However, the instability of trifluoroethylboronic acids under basic conditions limits this approach. Instead, a palladium-catalyzed coupling using [Pd(PPh₃)₄] and cesium carbonate (Cs₂CO₃) in dimethoxyethane (DME) at 100°C achieves partial conversion (30–35% yield).

Ullmann-Type Coupling

Copper-mediated Ullmann coupling between 4-bromo-2-iodophenol and trifluoroethylzinc bromide (CF₃CH₂ZnBr) in dimethylformamide (DMF) at 120°C provides improved yields (50–55%). The use of 1,10-phenanthroline as a ligand enhances catalytic activity, reducing reaction times from 48 to 24 hours.

Reductive Alkylation Pathways

Condensation-Reduction Sequence

A two-step process involves condensation of 4-bromophenol with trifluoroacetaldehyde (CF₃CHO) followed by reduction. The condensation is catalyzed by p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions to remove water. Subsequent reduction of the intermediate imine using sodium cyanoborohydride (NaBH₃CN) in methanol yields the target compound. This method suffers from low regioselectivity, producing a 3:1 mixture of ortho- and para-substituted products.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

MethodYield (%)Purity (%)Key Challenges
Directed Metalation20–25>95Multi-step, low overall yield
Suzuki-Miyaura Coupling30–3590Boronic acid instability
Ullmann Coupling50–5592High temperature required
Reductive Alkylation15–2085Poor regioselectivity

Industrial-Scale Considerations

For large-scale production, the Ullmann coupling route is favored due to its higher yield and compatibility with continuous flow reactors. Key optimizations include:

  • Catalyst Recycling : Palladium and copper catalysts are recovered via ion-exchange resins, reducing costs.

  • Solvent Selection : Switching from DMF to a greener solvent (e.g., 2-methyltetrahydrofuran) improves environmental metrics.

  • Process Intensification : Microwave-assisted heating reduces reaction times by 40%.

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Alkylation

The trifluoroethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, leading to incomplete alkylation. Competing side reactions include:

  • O-Alkylation : Formation of ether byproducts when the hydroxyl group is inadequately protected.

  • Ring Dehalogenation : Loss of bromine under acidic conditions, particularly in the presence of excess BF₃ .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-2-(2,2,2-trifluoroethyl)phenol?

A combination of X-ray diffraction (XRD) , Fourier-transform infrared spectroscopy (FTIR) , and UV-Vis spectroscopy is typically employed. XRD provides crystallographic data for structural confirmation, while FTIR identifies functional groups (e.g., phenolic -OH, C-Br, and CF₃ vibrations). UV-Vis spectroscopy elucidates electronic transitions, particularly useful for studying charge-transfer interactions in metal complexes . For quantitative analysis, cross-validate results with high-resolution mass spectrometry (HRMS) or NMR (if deuterated solvents are compatible with the compound’s stability).

Q. What synthetic routes are commonly used for preparing this compound?

A two-step approach is often utilized:

  • Step 1 : Bromination of 2-(2,2,2-trifluoroethyl)phenol using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions).
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 4-bromo derivative. Reaction progress should be monitored by thin-layer chromatography (TLC), and intermediates characterized by melting point analysis and spectroscopic methods .

Q. How should researchers handle stability issues during storage?

The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at 4°C . Prior to use, confirm purity via HPLC or TLC. Degradation products (e.g., debrominated analogs) can form under prolonged exposure to humidity; periodic NMR or FTIR checks are advised .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and non-linear optical behavior?

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge-transfer efficiency. For non-linear optical (NLO) properties, calculate hyperpolarizability (β) values using polarizable continuum models (PCM). Validate computational results against experimental UV-Vis and FTIR data to refine basis sets or solvation parameters .

Q. What strategies resolve contradictions in spectroscopic data for metal complexes of this compound?

Contradictions often arise from ligand coordination modes (e.g., monodentate vs. bidentate binding) or solvent effects. Use a multi-technique approach :

  • XRD for definitive structural assignment of metal-ligand bonds.
  • EPR spectroscopy for paramagnetic metal centers (e.g., Cu(II)) to assess geometric distortions.
  • DFT-assisted vibrational analysis to reconcile FTIR peaks with proposed bonding configurations .

Q. What mechanistic insights emerge from studying its reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoroethyl group activates the aromatic ring for ipso-substitution at the bromine position. Kinetic studies (e.g., using NaSPh or NaN₃) under varying temperatures reveal a second-order rate dependence. Isotopic labeling (e.g., ¹⁸O in phenolic -OH) can track proton transfer steps. For stereochemical outcomes, employ Hammett plots to correlate substituent effects with reaction rates .

Methodological Considerations

Q. How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

  • In vitro assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) with the compound at varying concentrations (1–100 µM). Monitor inhibition via fluorescence-based substrates or HPLC quantification of metabolites.
  • Control experiments : Include a known inhibitor (e.g., ketoconazole for CYP3A4) to validate assay conditions.
  • Data interpretation : Apply the Cheng-Prusoff equation to calculate IC₅₀ values, accounting for substrate competition .

Q. What analytical challenges arise in quantifying trace impurities?

Co-elution of structurally similar byproducts (e.g., 3-bromo isomers) in HPLC can skew purity assessments. Mitigate this by:

  • Using chiral columns or ion-pair reagents to enhance separation.
  • Coupling LC with tandem mass spectrometry (LC-MS/MS) for selective detection of low-abundance impurities.
  • Cross-referencing retention times with synthesized impurity standards .

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